molecular formula C18H13FN4OS B2829179 6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049439-13-5

6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide

Cat. No.: B2829179
CAS No.: 1049439-13-5
M. Wt: 352.39
InChI Key: DWCDJXZZJHPJQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide is a synthetic small molecule featuring the imidazo[2,1-b]thiazole pharmacore, a scaffold recognized for its significant potential in medicinal chemistry research. Compounds based on this structure have demonstrated potent biological activity in various assay models, establishing them as a privileged structure for developing novel therapeutic agents. The imidazo[2,1-b]thiazole core is of high research interest, particularly in oncology. Derivatives of this scaffold have shown promising antitumor activity by targeting key enzymatic pathways involved in cancer proliferation. Specifically, related analogs have been identified as potent inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase , a well-validated target in anti-angiogenesis therapy for solid tumors such as breast cancer . Beyond oncology, this chemical class is also investigated for infectious diseases; imidazo[2,1-b]thiazole-5-carboxamide analogs are potent anti-tuberculosis agents that target QcrB , a component of the mycobacterial electron transport chain . Furthermore, the scaffold's versatility is highlighted in inflammation research, where fluorophenyl-containing imidazo[2,1-b]thiazole derivatives act as p38α mitogen-activated protein kinase (MAPK) inhibitors , showcasing potent anti-inflammatory effects . This product is offered as a high-purity chemical entity to support ongoing hit-to-lead optimization and mechanistic studies in these and other research areas. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4OS/c19-13-6-4-12(5-7-13)15-10-23-16(11-25-18(23)22-15)17(24)21-9-14-3-1-2-8-20-14/h1-8,10-11H,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCDJXZZJHPJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Imidazo[2,1-b]thiazole Core: This step often involves the cyclization of a thioamide with an α-haloketone under basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated imidazo[2,1-b]thiazole intermediate.

    Attachment of the Pyridin-2-ylmethyl Group: This step typically involves a nucleophilic substitution reaction where the pyridin-2-ylmethyl group is introduced to the imidazo[2,1-b]thiazole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the imidazo[2,1-b]thiazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated intermediates, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted imidazo[2,1-b]thiazole derivatives.

Scientific Research Applications

6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

COX-2 Inhibitors

Imidazo[2,1-b]thiazole derivatives with substituents at the C-5 position demonstrate significant cyclooxygenase-2 (COX-2) inhibitory activity. For example:

  • N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) : Exhibits potent COX-2 inhibition (IC₅₀ = 0.08 µM) and high selectivity (selectivity index = 313.7) due to the methylsulfonyl group at position 4-phenyl and a dimethylamine at C-5 .
  • 6-(4-Fluorophenyl) Target Compound : Lacks the methylsulfonyl group and C-5 amine, suggesting reduced COX-2 affinity. However, the 4-fluorophenyl group may enhance metabolic stability compared to bulkier substituents .
Cytotoxic Agents

Substituents on the imidazo[2,1-b]thiazole ring and the carboxamide side chain critically influence cytotoxicity:

  • 5l (2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide) : Shows potent activity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 µM) and VEGFR2 inhibition (5.72% at 20 µM) . The 4-chlorophenyl and piperazine groups enhance target binding.
  • Target Compound : Replaces the chlorophenyl with 4-fluorophenyl and substitutes the piperazine-linked pyridine with a pyridin-2-ylmethyl group. This may reduce VEGFR2 affinity but improve blood-brain barrier penetration due to lower molecular weight (352 vs. 573 g/mol) .
Aldose Reductase Inhibitors

Bromophenyl-substituted analogs (e.g., 3a-f , 4a-j in ) exhibit aldose reductase inhibitory activity, highlighting the role of halogenated aryl groups in enzyme interaction. The target compound’s 4-fluorophenyl group may offer similar electronic effects but with improved pharmacokinetics due to fluorine’s smaller size .

Physicochemical Properties

Melting Points and Solubility
  • 5g (4-Chlorophenyl analog) : Melting point = 211–213°C .
  • Target Compound : Expected to have a lower melting point (similar to 5m in : 80–82°C) due to the fluorine atom’s electron-withdrawing effect, enhancing solubility .
Molecular Weight and LogP
  • 5l (Cytotoxic agent) : Molecular weight = 573.18 g/mol; LogP (estimated) ≈ 4.5 .
  • Target Compound : Lower molecular weight (352.39 g/mol) and LogP (≈3.1) suggest improved bioavailability .

Selectivity and Functional Group Impact

  • Pyridine Substitutions : Replacing pyridin-3-yl () with pyridin-2-ylmethyl (target compound) may alter binding kinetics in kinase targets due to spatial orientation differences .
  • Fluorophenyl vs. Methoxyphenyl : Fluorine’s electronegativity increases membrane permeability compared to methoxy groups (e.g., 5h in ), which may enhance CNS activity .

Biological Activity

6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines an imidazo[2,1-b]thiazole core with a fluorophenyl and pyridin-2-ylmethyl substituent, making it a promising candidate for drug development.

  • Molecular Formula : C18H13FN4OS
  • Molecular Weight : 352.4 g/mol
  • CAS Number : 1049439-13-5

The biological activity of this compound is primarily linked to its ability to inhibit specific kinases involved in various signaling pathways. Studies suggest that the imidazo[2,1-b]thiazole derivatives exhibit potent activity against FLT3-dependent acute myeloid leukemia (AML) cell lines, indicating a targeted approach towards cancer treatment.

Anticancer Activity

Research indicates that 6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide displays significant cytotoxicity against AML cell lines. The structure-activity relationship (SAR) studies have shown that modifications in the imidazo[2,1-b]thiazole scaffold can enhance its potency.

Key Findings :

  • The compound demonstrated an IC50 value of approximately 0.002μM0.002\,\mu M against the MV4-11 AML cell line, indicating strong anti-cancer properties .
  • Inhibition assays revealed effective targeting of the FLT3 kinase, which is crucial for the proliferation of AML cells .

Antimalarial Activity

In addition to its anticancer properties, derivatives of imidazo[2,1-b]thiazole have been evaluated for antimalarial activity. A study highlighted the importance of substituents on the thiazole ring for enhancing biological efficacy against Plasmodium falciparum .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds suggest that:

  • Electron-withdrawing groups at specific positions on the phenyl ring can increase potency.
  • The presence of small atoms like fluorine at the para position may improve pharmacokinetic properties .

Case Studies and Research Findings

Study Findings IC50 Value
Study on AML Activity High potency against MV4-11 cell line0.002 µM
Antimalarial Evaluation Significant activity against P. falciparumNot specified

Q & A

Q. Optimization Tips :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Use Pd/Cu catalysts for coupling steps to reduce side reactions .
  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., amine coupling) to prevent decomposition.

Basic: What analytical methods are critical for characterizing this compound, and how should spectral data be interpreted?

Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Look for coupling patterns (e.g., doublets for fluorophenyl protons at δ ~7.2–7.8 ppm) and integration ratios to confirm substituents .
    • ¹³C NMR : Identify carbonyl signals (δ ~165–170 ppm) and quaternary carbons in the heterocyclic core .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the imidazo-thiazole scaffold .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry in the fused ring system .

Advanced: How can researchers resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability in enzyme inhibition assays)?

Answer:
Contradictions may arise from:

  • Assay Conditions : Variability in pH, temperature, or co-solvents (e.g., DMSO concentration affects ligand solubility) .
  • Target Selectivity : Off-target interactions (e.g., with kinases vs. acetylcholinesterase) require orthogonal assays (e.g., SPR, thermal shift) .
  • Compound Purity : Trace impurities (e.g., unreacted intermediates) can skew results. Validate purity via HPLC (>95%) and elemental analysis .

Q. Methodological Fixes :

  • Standardize assay protocols (e.g., ATP concentration in kinase assays).
  • Use isogenic cell lines to isolate target-specific effects.

Advanced: What strategies are effective for improving low yields in the final carboxamide coupling step?

Answer:
Low yields (<50%) often result from:

  • Steric Hindrance : Pyridin-2-ylmethylamine’s bulk may limit access to the reactive carbonyl.
    • Solution : Use microwave-assisted synthesis (e.g., 100°C, 30 min) to enhance reaction kinetics .
  • Side Reactions : Competing hydrolysis of the activated carbonyl intermediate.
    • Solution : Add molecular sieves to scavenge water or switch to a less hydrolyzable coupling agent (e.g., HATU vs. EDC) .

Case Study : Substituting DMF with THF increased coupling efficiency from 45% to 68% in analogous imidazo-thiazole systems .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 4-fluorophenyl and pyridinylmethyl groups?

Answer:
SAR Design :

Analog Synthesis :

  • Replace 4-fluorophenyl with Cl, OMe, or CF₃ to assess electronic effects.
  • Substitute pyridinylmethyl with benzyl or alkylamines to probe steric tolerance.

Biological Testing :

  • Screen analogs against target enzymes (e.g., acetylcholinesterase) and off-targets (e.g., COX-2) .

Computational Modeling :

  • Perform docking studies (e.g., AutoDock Vina) to map ligand-receptor interactions (e.g., π-π stacking with fluorophenyl) .

Key Finding : In related compounds, the 4-fluorophenyl group enhanced binding affinity by 3-fold compared to unsubstituted phenyl, likely due to improved hydrophobic interactions .

Advanced: How should researchers address discrepancies in spectral data (e.g., unexpected peaks in ¹H NMR)?

Answer:
Common Issues :

  • Rotamers : Slow rotation around the carboxamide bond can split peaks. Heat the sample to 60°C to coalesce signals .
  • Trace Solvents : Residual DMSO (δ ~2.5 ppm) or water (δ ~1.5 ppm) may appear. Dry samples under high vacuum.
  • Tautomerism : Imidazo-thiazole systems may exhibit tautomeric forms. Use 2D NMR (COSY, HSQC) to resolve ambiguities .

Validation : Compare experimental data with computed spectra (e.g., ACD/Labs or ChemDraw predictions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.